molecular formula C13H18N2O6 B11967382 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol CAS No. 7596-30-7

1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol

Cat. No.: B11967382
CAS No.: 7596-30-7
M. Wt: 298.29 g/mol
InChI Key: CYKWATZSCQBYBA-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol is a novel synthetic benzimidazole derivative intended for research and development purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities and its similarity to naturally occurring nucleotides, which allows it to interact with various biological targets . This particular compound features a unique polyhydroxylated hexyl chain attached to the 2-position of the benzimidazole core, a modification that may enhance its solubility and impart specific biorecognition properties. Benzimidazole derivatives are extensively investigated for their potential biological activities, which can include antimicrobial , antioxidant , and anticancer effects . The specific research value and mechanism of action for this compound are yet to be fully characterized and represent a key area for scientific exploration. Researchers may utilize this compound as a building block in organic synthesis or as a lead compound in the development of new therapeutic agents. Structural analysis of similar compounds is often performed using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm molecular structure and study tautomerism . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

7596-30-7

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C13H18N2O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13/h1-4,8-12,16-21H,5H2,(H,14,15)

InChI Key

CYKWATZSCQBYBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole moiety is typically synthesized via cyclocondensation of ortho-phenylenediamine derivatives with carbonyl sources. For example, result 5 demonstrates the use of oxalic acid and ammonium chloride under microwave irradiation to form 2-substituted benzimidazoles. Adapting this approach, 4-methyl-ortho-phenylenediamine reacts with oxalic acid at 400 W for 4–8 minutes to yield a benzimidazole precursor, which is subsequently functionalized.

Hexane Polyol Chain Attachment

Introducing the hexane polyol chain requires careful protection of hydroxyl groups to prevent side reactions. Result 2 describes a patent-pending method where mesylate intermediates facilitate alkylation. For instance, ethyl 3-(2-((4-carbamimidoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate reacts with n-hexylchloro formate in the presence of potassium carbonate (25–35°C, chloroform solvent). This stepwise approach ensures regioselective attachment of the hexane backbone.

Table 1: Reagents and Conditions for Key Alkylation Steps

StepReagentsSolventTemperatureYield (%)
Benzimidazole cyclizationOxalic acid, NH₄ClEthanolReflux79
Hexane chain attachmentn-Hexylchloro formate, K₂CO₃Chloroform25–35°C68
DeprotectionHCl (g), ethanolEthanol/H₂O-15–5°C92

Modern Synthesis Techniques

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates reaction kinetics. Result 5 highlights a protocol where 4-methyl-ortho-phenylenediamine and oxalic acid undergo cyclization in 4–8 minutes at 400 W, achieving a 79% yield. This method reduces side products compared to conventional heating.

Solvent-Free Approaches

Emerging methodologies eliminate solvents to enhance sustainability. For example, result 2 employs polar aprotic solvents like DMF selectively, while result 3 utilizes acetic acid for workup phases. These strategies minimize waste and improve atom economy.

Purification and Characterization

Chromatographic Techniques

The patent in result 2 emphasizes HPLC purification, enhancing purity from 95.6% to >99% via solvent gradients (acetonitrile/water). Recrystallization from ethanol further refines the product.

Spectroscopic Analysis

  • IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and benzimidazole (1600 cm⁻¹) stretches.

  • ¹H-NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and polyol methylenes (δ 3.4–4.0 ppm).

Challenges and Optimization Strategies

Hydroxyl Group Reactivity

Unprotected hydroxyl groups risk oxidation or undesired crosslinking. Result 2 addresses this via transient protection with mesyl groups, which are later cleaved under acidic conditions.

Solvent Compatibility

Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate removal. Result 3 resolves this by switching to dichloromethane for extractions .

Mechanism of Action

The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to bind to specific sites on enzymes, inhibiting their activity and affecting cellular pathways . This can lead to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Key Features Melting Point Yield Reference
1-(1H-Benzo[d]imidazol-2-yl)ethanol Ethanol substituent enhances solubility; used as a precursor for chalcones Not reported ~60%
Benzimidazole-chalcone hybrids (3a-e) Trans-configuration confirmed by NMR; substituents vary (e.g., methoxy, nitro) 120–160°C 50–70%
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one (4d) Hexanone backbone; crystallizes as monohydrate; hydrophobic due to phenyl group 134–135°C 45%
Hexane-1,2,3,4,5,6-hexaol derivative Hypothetical high hydrophilicity; potential for hydrogen bonding Not available

Key Structural Differences

Hydroxyl vs. Ketone Groups : The hexane-1,2,3,4,5,6-hexaol derivative’s hydroxyl groups contrast with ketone-containing analogs (e.g., 4d), likely increasing solubility but reducing membrane permeability .

Backbone Length: The hexane chain (six carbons) provides greater conformational flexibility compared to shorter-chain derivatives (e.g., ethanone or ethanol substituents) .

Hybridization : Chalcone hybrids incorporate α,β-unsaturated ketones, enabling π-π interactions absent in the hydroxylated hexane derivative .

Biological Activity

1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol is a complex organic compound characterized by a hexane backbone with six hydroxyl groups and a benzimidazole moiety. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. This article reviews its biological properties, including antimicrobial and neuropharmacological activities, alongside relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H18N2O6. The presence of multiple hydroxyl groups enhances its solubility and potential interactions with biological targets. The benzimidazole ring contributes to its reactivity and biological activity through various mechanisms.

PropertyDetails
Molecular Formula C13H18N2O6
Molecular Weight 298.29 g/mol
IUPAC Name 1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol
CAS Number 20188-65-2

Antimicrobial Activity

Research indicates that compounds containing benzimidazole structures often exhibit significant antimicrobial properties. For instance:

  • Mechanism : The hydroxyl groups can form hydrogen bonds with microbial targets, enhancing the compound's affinity for proteins and receptors.
  • Case Studies : Similar benzimidazole derivatives have shown activity against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. These compounds demonstrated low minimum inhibitory concentrations (MIC), indicating potent antimicrobial effects.
Compound NameMIC (µg/mL)Target Pathogen
2-(1H-indol-3-yl)-1H-benzimidazole< 1Staphylococcus aureus
3-(1H-benzimidazol-2-yl)-hexanol3.9Candida albicans

Neuropharmacological Activity

The compound has been shown to interact with gamma-aminobutyric acid type A (GABAA_A) receptors:

  • Mechanism : The benzimidazole moiety may enhance inhibitory neurotransmission in the brain.
  • Research Findings : Studies suggest that derivatives of this compound could be developed for therapeutic interventions in neurological disorders due to their ability to modulate neurotransmitter systems.

Synthesis and Reactivity

The synthesis of this compound typically involves:

  • Formation of the Benzimidazole Ring : This can be achieved by condensing o-phenylenediamine with carboxylic acids under acidic conditions.
  • Attachment of the Hexane Chain : The hexane derivative can be introduced via nucleophilic substitution reactions.

Chemical Reactions

The compound is reactive due to its functional groups:

  • Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Substitution : Hydroxyl groups may participate in reactions to form ethers or esters.

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